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Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacylases,
which play crucial roles in a variety of cellular processes, including DNA repair, genome
stability, metabolism, and inflammation.[1][2] Given its involvement in aging and age-related
diseases such as cancer, targeting SIRT6 has emerged as a promising therapeutic strategy.[3]
Accurate and reliable measurement of SIRT6 activity in vitro is essential for basic research and
for the discovery and characterization of novel SIRT6 modulators.

SIRT6 exhibits multiple enzymatic activities, including weak histone deacetylation (specifically
targeting H3K9Ac and H3K56Ac), mono-ADP-ribosyltransferase activity, and a more robust
deacylation activity against long-chain fatty acyl groups.[1][2][4][5] This application note
provides an overview of the most common in vitro methods for measuring SIRT6 activity,
complete with detailed protocols and data presentation guidelines to aid researchers in
selecting and performing the appropriate assay for their needs.

Overview of In Vitro SIRT6 Activity Assays

Several methods have been developed to measure SIRT6 activity in vitro, each with its own
advantages and limitations. The primary assay types include HPLC-based assays, fluorogenic
assays, and magnetic bead-based assays.[1][2][4] Commercially available kits have made
these assays more accessible and standardized.[6][7][8][9]
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Assay Type

Principle

Advantages

Disadvantages

HPLC-Based Assay

Quantifies the
formation of the
deacetylated peptide
product or O-acetyl-
ADP-ribose by

reverse-phase HPLC.

[4]

Highly sensitive,
robust, and
considered a gold
standard for
quantifying enzymatic

activity.[4]

Requires specialized
equipment (HPLC), is
low-throughput, and
can be time-

consuming.

Fluorogenic Assay

A two-step process
where SIRT6
deacetylates a
synthetic peptide
substrate containing
an acetylated lysine
coupled to a
fluorophore (e.g.,
AMC). A developer
solution containing a
protease then cleaves
the deacetylated
peptide, releasing the
fluorophore and
generating a

fluorescent signal.[4]

[7]

High-throughput,
sensitive, and
amenable to inhibitor

screening.[6][7]

Susceptible to
interference from
fluorescent
compounds or
protease inhibitors in

the sample.[4]

Luminescent Assay

Based on a split-
luciferase system
where deacylation of a
modified peptide
restores luciferase
activity, generating a
luminescent signal.
[10]

High sensitivity and
suitable for in vitro
and in vivo

applications.[10]

May require
specialized reagents

and instrumentation.

Magnetic Bead-Based

Assay

Immobilized SIRT6 on

magnetic beads is

Allows for easy

separation of the

The immobilization

process may affect
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used to deacetylate a
substrate. The
supernatant
containing the
deacetylated product
is then analyzed, often
by HPLC.[4]

enzyme from the enzyme activity.
reaction mixture and

potential for enzyme

reuse.[4]
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Experimental Protocols
Protocol 1: HPLC-Based SIRT6 Deacetylation Assay
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This protocol is adapted from established methods for measuring SIRT6 deacetylation of an
H3K9Ac peptide substrate.[4]

Materials:

Recombinant human SIRT6 protein

o H3K9Ac peptide substrate (e.g., ARTKQTARK(AC)STGGKAPRKQLA)
» Nicotinamide adenine dinucleotide (NAD+)

o Tris-buffered saline (TBS)

 Dithiothreitol (DTT)

e Formic acid

e HPLC system with a C18 column

Procedure:

e Reaction Setup (Inhibition Assay):

o In a microcentrifuge tube, prepare the reaction mixture by adding:

36.4 pL of TBS

3.6 pL of NAD+ (final concentration: 0.6 mM)

6 uL of 10 mM DTT

9.4 uL of 0.96 mM H3K9Ac peptide (final concentration: 150 uM)[4]
o Add 0.6 pL of DMSO (for control) or test compound dissolved in DMSO.[4]
e Enzyme Addition:

o Initiate the reaction by adding 4 pL of recombinant SIRT6 protein (final concentration: 0.05
Ho/pL).[4]
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* Incubation:
o Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.[4]
e Reaction Termination:
o Stop the reaction by adding 6 pL of cold 100% formic acid.[4]
e Sample Preparation:
o Centrifuge the mixture at 16,100 x g for 15 minutes to pellet any precipitate.[4]

o HPLC Analysis:

[¢]

Transfer the supernatant to an HPLC vial.

o Inject the sample onto a C18 column and separate the acetylated and deacetylated
peptides using an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid
and acetonitrile with 0.1% formic acid).

o Monitor the elution profile by absorbance at 214 nm.

o Quantify the peak areas corresponding to the substrate and product to determine the
percentage of deacetylation.

Protocol 2: Fluorogenic SIRT6 Activity Assay

This protocol is a generalized procedure based on commercially available kits.[4][7]

Materials:

Recombinant human SIRT6 protein

Fluorogenic SIRT6 substrate (e.g., p53 sequence Arg-His-Lys-Lys(e-acetyl)-AMC)[4][7]

NAD+

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2)
[7]
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o Developer solution (containing a protease)
e 96-well black microplate
o Fluorescence microplate reader
Procedure:
» Reagent Preparation:
o Thaw all reagents on ice.
o Dilute the SIRT6 Assay Buffer to 1X with HPLC-grade water.[7]

o Prepare the Substrate Solution by mixing the fluorogenic peptide and NAD+ in 1X Assay
Buffer to the desired final concentrations (e.g., 400 uM peptide and 3 mM NAD+).[7]

o Dilute the SIRT6 enzyme in 1X Assay Buffer.[7]
e Assay Plate Setup (for a 50 pL final volume):
o Background Wells: Add 30 pL of 1X Assay Buffer and 5 pL of solvent (e.g., DMSO).[7]

o 100% Activity Wells: Add 25 uL of 1X Assay Buffer, 5 uL of diluted SIRT6 enzyme, and 5
ML of solvent.[7]

o Inhibitor/Activator Wells: Add 25 pL of 1X Assay Buffer, 5 pL of diluted SIRT6 enzyme, and
5 uL of the test compound.[7]

» Reaction Initiation:

o Start the reaction by adding 15 uL of the Substrate Solution to all wells.
* Incubation:

o Incubate the plate at 37°C for 30-90 minutes.[4]

o Development:
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o Add 50 pL of Developer solution to each well.[4]

o Incubate at room temperature for 30 minutes.[4]

e Fluorescence Measurement:

o Read the fluorescence using an excitation wavelength of 350-380 nm and an emission
wavelength of 440-465 nm.[4][7]

e Data Analysis:

o Subtract the average fluorescence of the background wells from all other readings.

o Calculate the percent inhibition or activation relative to the 100% activity control.

Data Presentation

Quantitative data from SIRT6 activity assays should be presented in a clear and organized

manner. Tables are an effective way to summarize key findings.

Table 1: Kinetic Parameters of SIRT6

Substrate

Km (pM)

kcat (s-1)

Reference

H3K9Ac peptide

Data not available in

search results

Data not available in

search results

p53 peptide (Ac-
RHKK(Ac)-AMC)

600

Data not available in

search results

[7]

NAD+

310

Data not available in

search results

[7]

Table 2: IC50 Values of Known SIRT6 Modulators
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Compound IC50 (pM) Assay Type Reference

Included as an
inhibitor in kits, but

Nicotinamide specific IC50 not Fluorogenic [6]
provided in search

results

Specific value not
Compound 9 provided, but noted as  Fluorogenic [11]

a selective inhibitor

Specific value not
Compound 17 provided, but noted as  Fluorogenic [11]

a selective inhibitor

Conclusion

The choice of an in vitro SIRT6 activity assay depends on the specific research question,
available equipment, and desired throughput. HPLC-based assays offer high accuracy and are
ideal for detailed kinetic studies, while fluorogenic and luminescent assays are well-suited for
high-throughput screening of potential inhibitors or activators. By following the detailed
protocols and data presentation guidelines provided in this application note, researchers can
obtain reliable and reproducible measurements of SIRT6 activity, facilitating the exploration of
its biological functions and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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